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The landscape of targeted cancer therapy is continually evolving, with antibody-drug
conjugates (ADCSs) representing a significant modality. Among the various cytotoxic payloads
utilized in ADCs, duocarmycins have emerged as a potent class of DNA-alkylating agents.
Their unique mechanism of action, which involves binding to the minor groove of DNA and
causing irreversible alkylation, leads to tumor cell death. This guide provides a comparative
overview of the clinical trial data for several duocarmycin-based ADCs, offering a resource for
researchers and drug development professionals.

Mechanism of Action of Duocarmycin-Based ADCs

Duocarmycin-based ADCs exert their cytotoxic effects through a targeted delivery system. The
monoclonal antibody component of the ADC binds to a specific antigen on the surface of
cancer cells. Following binding, the ADC-antigen complex is internalized by the cell. Inside the
cell, the linker connecting the antibody and the duocarmycin payload is cleaved, releasing the
active cytotoxic agent. The duocarmycin then translocates to the nucleus and binds to the
minor groove of DNA, leading to DNA alkylation and subsequent cell death.[1][2][3][4]
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Figure 1: General mechanism of action of a duocarmycin-based ADC.

Comparative Clinical Trial Data

The following tables summarize the key clinical trial data for prominent duocarmycin-based
ADCs.

Table 1: Efficacy of Duocarmycin ADCs in Clinical Trials
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Median
. Objective Progressio
ADC Trial
. Phase Tumor Type Response n-Free
(Target) Identifier .
Rate (ORR)  Survival
(PFS)
Not
SYD985 HER2+ o
) significantly
(Trastuzumab  NCT0326293 Metastatic )
) 1] different from 7.0 months[5]
Duocarmazin 5 (TULIP) Breast o
physician's
e) (HER2) Cancer ]
choice
DS-7300a
(finatamab NCT0414562 i Advanced N/A (Early N/A (Early
Deruxtecan) 2 Solid Tumors Phase) Phase)
(B7-H3)
1 confirmed
MGCO018 (B7- NCT0372959 | Advanced PR N/A (Early
H3) 6 Solid Tumors Phase)[6]
(melanoma)
Disease
MDX-1203 S
) ) NCT0094490 ccRCC and stabilization N/A (Early
(Discontinued I .
5 B-NHL in 69% of Phase)[7]
) (CD70) ]
patients

Note: N/A indicates that the data is not available or not applicable for the early phase of the

trial. ccRCC: clear cell renal cell carcinoma; B-NHL: B-cell non-Hodgkin's lymphoma; PR:

partial response.

Table 2: Safety Profile of Duocarmycin ADCs in Clinical

Trials
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ADC

Most Common Treatment-
Related Adverse Events
(TRAES)

Notable Grade =3 TRAEs

SYD985 (Trastuzumab

Duocarmazine)

Conjunctivitis (38.2%), keratitis
(38.2%), fatigue (33.3%)[5]

Eye disorders, respiratory
disorders[5]

DS-7300a (Ifinatamab

Nausea, infusion-related

reactions, decreased appetite,

Anemia, neutropenia

Deruxtecan) ) -
fatigue, vomiting
Neutropenia, fatigue, asthenia,
MGCO018 palmar-plantar Neutropenia, fatigue[8]

erythrodysesthesia, headache

MDX-1203 (Discontinued)

Fatigue (85%), nausea (54%),
decreased appetite (39%)[7]

Hypersensitivity, delayed
toxicities (facial edema,

pleural/pericardial effusions)[7]

Experimental Protocols
SYD985 (Trastuzumab Duocarmazine) - TULIP Trial

(NCT03262935)

Study Design: A multi-center, open-label, randomized, phase Il trial comparing the efficacy

and safety of SYD985 to physician's choice of treatment.[5][9][10]

Patient Population: Patients with HER2-positive, unresectable, locally advanced, or

metastatic breast cancer who had received at least two prior treatment regimens for

metastatic disease or had progressed after treatment with ado-trastuzumab emtansine.[5]

[10][11]

Dosing Regimen: SYD985 was administered at a dose of 1.2 mg/kg intravenously every

three weeks.[5][9]

Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent

central review.[5][9]

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://christie.openrepository.com/entities/publication/2c04f961-6f5d-4580-92df-8fb362420cdf
https://christie.openrepository.com/entities/publication/2c04f961-6f5d-4580-92df-8fb362420cdf
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.2631
https://pubmed.ncbi.nlm.nih.gov/26576779/
https://pubmed.ncbi.nlm.nih.gov/26576779/
https://christie.openrepository.com/entities/publication/2c04f961-6f5d-4580-92df-8fb362420cdf
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/tulip-syd985-vs-physicians-choice-for-her2-positive-breast-cancer/
https://www.byondis.com/investors-and-media/press-releases/byondis-announces-positive-topline-results-of-pivotal-phase-iii-tulip-study-in-patients-with-her2-positive-unresectable-locally-advanced-or-metastatic-breast-cancer
https://christie.openrepository.com/entities/publication/2c04f961-6f5d-4580-92df-8fb362420cdf
https://www.byondis.com/investors-and-media/press-releases/byondis-announces-positive-topline-results-of-pivotal-phase-iii-tulip-study-in-patients-with-her2-positive-unresectable-locally-advanced-or-metastatic-breast-cancer
https://www.adcreview.com/clinical-trials-update/phase-3/tulip-study-in-patients-with-her2-unresectable-locally-advanced-or-metastatic-breast-cancer-meets-primary-endpoint/
https://christie.openrepository.com/entities/publication/2c04f961-6f5d-4580-92df-8fb362420cdf
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/tulip-syd985-vs-physicians-choice-for-her2-positive-breast-cancer/
https://christie.openrepository.com/entities/publication/2c04f961-6f5d-4580-92df-8fb362420cdf
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/tulip-syd985-vs-physicians-choice-for-her2-positive-breast-cancer/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Secondary Endpoints: Investigator-assessed PFS, overall survival (OS), objective response
rate (ORR), and health-related quality of life.[5]

DS-7300a (Ifinatamab Deruxtecan) - (NCT04145622)

Study Design: A two-part, first-in-human, phase /1l study including a dose escalation and a
dose expansion part.[12][13][14]

Patient Population: Patients with advanced solid malignant tumors that are refractory to or
intolerable with standard treatment, or for which no standard treatment is available.[12]

Dosing Regimen: DS-7300a is administered intravenously on day 1 of each 21-day cycle,
with the starting dose in the escalation part being 0.8 mg/kg.[13]

Primary Objectives: To evaluate the safety, tolerability, and to determine the maximum
tolerated dose and recommended dose for expansion. In the expansion part, to investigate
the safety, tolerability, and antitumor activity.[13][14]

Key Inclusion Criteria: ECOG performance status of 0 or 1, and at least one measurable
lesion.[14]

Key Exclusion Criteria: Prior treatment with a B7-H3-targeted agent or an ADC with a
topoisomerase | inhibitor payload.[13]

MGCO018 - (NCT03729596)

Study Design: A phase I, 3+3+3 dose-escalation study to evaluate the safety, tolerability, and
maximum tolerated dose of MGCO018, followed by cohort expansion.[8][15]

Patient Population: Patients with advanced solid tumors.[8][15]

Dosing Regimen: MGC018 was administered intravenously every three weeks at doses
ranging from 0.5 to 4.0 mg/kg in the dose-escalation phase. The recommended Phase 2
dose was determined to be 3.0 mg/kg.[8][16]

Primary Objectives: To characterize the safety, maximum tolerated or administered dose,
pharmacokinetics, immunogenicity, and tumor response per RECIST v1.1.[8]
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Expansion Cohorts: Enrollment is ongoing in cohorts for metastatic castration-resistant
prostate cancer (NMCRPC), non-small cell lung cancer (NSCLC), triple-negative breast
cancer (TNBC), squamous cell carcinoma of the head and neck (SCCHN), and melanoma.

[6]

MDX-1203 (Discontinued) - (NCT00944905)

Study Design: A phase I, open-label, dose-escalation study.[7]

Patient Population: Patients with advanced/recurrent clear cell renal cell carcinoma (ccRCC)
or relapsed/refractory B-cell non-Hodgkin's lymphoma (B-NHL).[7]

Dosing Regimen: MDX-1203 was administered every 21 days at escalating doses from 0.5
to 15 mg/kg.[7]

Primary Objective: To evaluate the safety, tolerability, and pharmacokinetics of MDX-1203.[7]

Reason for Discontinuation: While the program was discontinued, the published data
indicates the recommended dose for future studies was 8 mg/kg due to delayed toxicities at
higher doses.[3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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